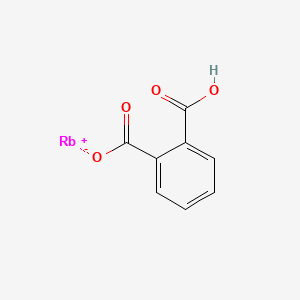

Rubidium hydrogen phthalate

Description

Rubidium hydrogen phthalate (RbHC₈H₄O₄, RAP) is an alkali metal phthalate salt widely utilized in X-ray spectrometry and imaging diagnostics due to its unique crystallographic properties. Structurally, it consists of a rubidium cation (Rb⁺) bonded to a hydrogen phthalate anion (HC₈H₄O₄⁻), forming a monoclinic crystal lattice. Its synthesis typically involves the reaction of rubidium hydroxide with phthalic acid under controlled conditions to minimize impurities and defects.

RAP exhibits notable X-ray reflectivity, making it suitable for applications in bent-crystal spectrometers and monochromators. However, its production is technologically complex, often involving precision fabrication to avoid surface defects caused by mechanical or thermal deformation . Unlike α-quartz (SiO₂), which has a well-characterized monolayer structure and high reproducibility, RAP’s performance is less understood due to challenges in achieving consistent crystal quality .

Properties

CAS No. |

33227-10-0 |

|---|---|

Molecular Formula |

C8H5O4Rb |

Molecular Weight |

250.59 g/mol |

IUPAC Name |

2-carboxybenzoate;rubidium(1+) |

InChI |

InChI=1S/C8H6O4.Rb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

XESNEJYDNWIZHN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Rb+] |

Related CAS |

88-99-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium hydrogen phthalate can be synthesized through the reaction of rubidium hydroxide with phthalic acid. The reaction typically occurs in an aqueous solution, where rubidium hydroxide reacts with phthalic acid to form rubidium hydrogen phthalate and water. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods: In industrial settings, rubidium hydrogen phthalate is produced using large-scale reactors where rubidium hydroxide and phthalic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is purified through crystallization and filtration processes to obtain high-purity rubidium hydrogen phthalate.

Chemical Reactions Analysis

Acid-Base Reactions

RHP acts as a weak acid due to its hydrogen phthalate ion (HC₈H₄O₄⁻), participating in proton-transfer reactions with strong acids or bases:

-

Reaction with strong acids :

This reaction regenerates phthalic acid (C₈H₆O₄) and rubidium chloride.

-

Reaction with hydroxides :

Produces sodium hydrogen phthalate and rubidium hydroxide.

Key Parameters:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Acidification | HCl | Phthalic acid, RbCl | Room temperature |

| Neutralization | NaOH | NaHC₈H₄O₄, RbOH | Aqueous solution |

Thermal Decomposition

RHP undergoes decomposition at elevated temperatures, forming rubidium carbonate, carbon dioxide, and water:

This process is endothermic, with decomposition initiating at ~220°C.

Thermal Stability Data:

| Parameter | Value |

|---|---|

| Decomposition onset (°C) | 220 |

| Primary products | Rb₂CO₃, CO₂, H₂O |

| Residual mass (%) | ~35% (as Rb₂CO₃) |

Coordination Chemistry

The phthalate anion (C₈H₄O₄²⁻) in RHP acts as a polydentate ligand, coordinating with metal ions via carboxylate groups. Experimental FTIR/Raman studies of analogous phthalate-metal systems reveal:

Coordination Modes:

-

Monodentate : One oxygen atom from a carboxylate group binds to a metal ion.

Example Reaction with Zirconium (Zr⁴⁺):

FTIR spectral shifts (e.g., COO⁻ bending at 646–858 cm⁻¹) confirm coordination .

Spectroscopic Evidence:

| Interaction | FTIR Peak (cm⁻¹) | Raman Peak (cm⁻¹) |

|---|---|---|

| Zr–O vibration | 210–230 | 87, 112 |

| COO⁻ symmetric stretch | 636–734 | 646–858 |

| Aromatic C–H bend | 895–1046 | 1008–1167 |

Scientific Research Applications

Rubidium hydrogen phthalate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is used in biological studies to understand the effects of rubidium ions on biological systems.

Medicine: It is investigated for its potential therapeutic applications, particularly in the field of neurology.

Industry: It is used in the production of optical materials, piezoelectric devices, and as a catalyst in certain industrial processes.

Mechanism of Action

Rubidium hydrogen phthalate can be compared with other hydrogen phthalates such as potassium hydrogen phthalate and thallium hydrogen phthalate. While all these compounds share similar structural features, rubidium hydrogen phthalate is unique due to its specific optical and piezoelectric properties. Potassium hydrogen phthalate is commonly used as a primary standard in acid-base titrations, while thallium hydrogen phthalate is known for its distinct Raman spectral properties.

Comparison with Similar Compounds

X-Ray Performance and Fabrication

RAP’s X-ray reflectivity is highly dependent on geometric parameters and crystal quality. While its pseudo-hexagonal RbH₉₋ₓ phases exhibit unique symmetries (e.g., P6/mmm) in hydrogen-rich environments, these structural advantages are offset by production challenges. Mechanical bending during fabrication introduces surface defects, reducing reflectivity by up to 30% compared to α-quartz .

Analytical Utility

In electron beam microanalysis, RAP’s higher ECRIT values enable precise detection of mid-Z elements (e.g., Cr, Ni) compared to KAP, which is better suited for lighter elements like Al and Si .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.